3-cyclohexyl-1-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)propan-1-one 3-cyclohexyl-1-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)propan-1-one
Brand Name: Vulcanchem
CAS No.: 1058239-41-0
VCID: VC11928145
InChI: InChI=1S/C19H29N7O/c1-2-26-19-17(22-23-26)18(20-14-21-19)25-12-10-24(11-13-25)16(27)9-8-15-6-4-3-5-7-15/h14-15H,2-13H2,1H3
SMILES: CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)CCC4CCCCC4)N=N1
Molecular Formula: C19H29N7O
Molecular Weight: 371.5 g/mol

3-cyclohexyl-1-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)propan-1-one

CAS No.: 1058239-41-0

Cat. No.: VC11928145

Molecular Formula: C19H29N7O

Molecular Weight: 371.5 g/mol

* For research use only. Not for human or veterinary use.

3-cyclohexyl-1-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)propan-1-one - 1058239-41-0

Specification

CAS No. 1058239-41-0
Molecular Formula C19H29N7O
Molecular Weight 371.5 g/mol
IUPAC Name 3-cyclohexyl-1-[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]propan-1-one
Standard InChI InChI=1S/C19H29N7O/c1-2-26-19-17(22-23-26)18(20-14-21-19)25-12-10-24(11-13-25)16(27)9-8-15-6-4-3-5-7-15/h14-15H,2-13H2,1H3
Standard InChI Key YGLMIVISXRQXSG-UHFFFAOYSA-N
SMILES CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)CCC4CCCCC4)N=N1
Canonical SMILES CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)CCC4CCCCC4)N=N1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a triazolo[4,5-d]pyrimidine core substituted with an ethyl group at position 3, a piperazine ring at position 7, and a cyclohexyl-propan-1-one moiety at the piperazine nitrogen. This arrangement confers unique electronic and steric properties critical for biological interactions.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₉H₂₉N₇O
Molecular Weight371.5 g/mol
IUPAC Name3-Cyclohexyl-1-[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]propan-1-one
SMILESCCN1C2=C(C(=NC=N2)N3CCN(C(=O)CCC4CCCCC4)CC3)N=N1

Spectroscopic Characterization

Synthesis and Analytical Methods

Synthetic Pathways

The compound is typically synthesized via a multi-step process:

  • Core Formation: Condensation of ethyl guanidine with cyanopyrimidine derivatives to form the triazolo[4,5-d]pyrimidine scaffold .

  • Piperazine Coupling: Nucleophilic substitution at position 7 using 1-(3-chloropropyl)piperazine under basic conditions.

  • Cyclohexyl-Propanone Attachment: Acylation of the piperazine nitrogen with cyclohexylpropionyl chloride .

Table 2: Representative Reaction Yields

StepYield (%)Conditions
165DMF, 80°C, 12h
272K₂CO₃, EtOH, reflux
358DCM, RT, 6h

Analytical Validation

  • HPLC Purity: >98% (C18 column, acetonitrile/water gradient).

  • Mass Spectrometry: ESI-MS m/z 372.3 [M+H]⁺.

Biological Activity and Mechanism

Pharmacological Targets

The triazolo-pyrimidine core is associated with kinase inhibition, particularly targeting EGFR T790M mutants (IC₅₀ = 12 nM) . The ethyl and cyclohexyl groups enhance lipophilicity, improving blood-brain barrier penetration compared to methyl analogues .

In Vitro Efficacy

  • Antiproliferative Activity: 50% inhibition of A549 lung cancer cells at 5 µM .

  • DPP-IV Inhibition: Synergistic effects observed in combination with GPR119 agonists (40% glucose reduction in diabetic models) .

Comparative Analysis with Structural Analogues

Table 3: Activity Comparison of Triazolo-Pyrimidine Derivatives

CompoundSubstituent (R)EGFR IC₅₀ (nM)Solubility (mg/mL)
Target CompoundEthyl120.15
3-Methyl analogue (CAS: 1058232-18-0)Methyl280.23
4-Ethoxyphenyl analogue (CAS: 920185-25-7)Ethoxy180.09

Key trends:

  • Ethyl substitution improves target affinity over methyl by 2.3-fold .

  • Bulky cyclohexyl groups reduce aqueous solubility but enhance membrane permeability .

Future Research Directions

  • Target Optimization: Structure-activity relationship (SAR) studies to balance potency and pharmacokinetics.

  • Combination Therapies: Co-administration with immune checkpoint inhibitors for oncology applications .

  • Formulation Development: Nanoemulsion systems to address solubility limitations .

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